2-Butanol, 3-methyl-1-nitro-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methyl-1-nitrobutan-2-ol is an organic compound with the molecular formula C5H11NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-1-nitrobutan-2-ol typically involves the nitration of a suitable precursor. One common method is the nitration of (S)-3-Methyl-2-butanol using nitric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-3-Methyl-1-nitrobutan-2-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the selectivity and yield of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-1-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Nitroalkenes or carboxylic acids.
Reduction: Amines.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
(S)-3-Methyl-1-nitrobutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-1-nitrobutan-2-ol depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine through a series of electron transfer steps. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
®-3-Methyl-1-nitrobutan-2-ol: The enantiomer of (S)-3-Methyl-1-nitrobutan-2-ol, which has similar chemical properties but different biological activities due to its different spatial arrangement.
3-Methyl-2-nitrobutanol: A structural isomer with the nitro group attached to a different carbon atom, leading to different reactivity and applications.
2-Nitro-1-butanol: Another nitro alcohol with a different carbon chain length and position of the nitro group.
Uniqueness
(S)-3-Methyl-1-nitrobutan-2-ol is unique due to its specific chiral configuration, which can lead to different interactions with biological molecules compared to its enantiomer or other structural isomers. This uniqueness makes it valuable in asymmetric synthesis and in the development of chiral drugs and catalysts.
Properties
CAS No. |
197857-06-0 |
---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2S)-3-methyl-1-nitrobutan-2-ol |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3/t5-/m1/s1 |
InChI Key |
KJTQHXTUICAYHG-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C[N+](=O)[O-])O |
Canonical SMILES |
CC(C)C(C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.